3-(4-Bromopyrazol-1-yl)-6-methylpyridazine
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Overview
Description
3-(4-Bromopyrazol-1-yl)-6-methylpyridazine is a heterocyclic compound that features both pyrazole and pyridazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom on the pyrazole ring and a methyl group on the pyridazine ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromopyrazol-1-yl)-6-methylpyridazine typically involves the formation of the pyrazole ring followed by its attachment to the pyridazine ring. One common method involves the reaction of 4-bromopyrazole with 6-methylpyridazine under specific conditions. The reaction may require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromopyrazol-1-yl)-6-methylpyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which may alter the functional groups on the pyrazole or pyridazine rings.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound, while oxidation reactions can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
3-(4-Bromopyrazol-1-yl)-6-methylpyridazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromopyrazol-1-yl)-6-methylpyridazine involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating the activity of key proteins involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyridazine derivatives, such as:
4-Bromopyrazole: A simpler compound with a bromine atom on the pyrazole ring.
6-Methylpyridazine: A compound with a methyl group on the pyridazine ring.
Uniqueness
3-(4-Bromopyrazol-1-yl)-6-methylpyridazine is unique due to the combination of both pyrazole and pyridazine rings in its structure This dual-ring system provides distinct chemical properties and reactivity compared to compounds with only one of these rings
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-6-2-3-8(12-11-6)13-5-7(9)4-10-13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXJTYJQNVUDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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